molecular formula C6H10ClN5O B1525136 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol CAS No. 1220031-01-5

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol

Cat. No. B1525136
M. Wt: 203.63 g/mol
InChI Key: MSOODBXJEJLCBR-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

The synthesis of 1,3,5-triazines can be achieved by the reaction of the corresponding lithium alkoxide with cyanuric chloride . The introduction of only two amino groups was easily achieved by performing the reaction at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazines can be analyzed using various spectroscopic techniques . Theoretical calculated results can be achieved using high-level density functional theory (DFT) method .


Chemical Reactions Analysis

A series of novel 2-[(4-amino-6-R 2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R 1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides was synthesized by the reaction of 5-substituted ethyl 2-{5-R 1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with appropriate biguanide hydrochlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can be evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound was evaluated from natural bond orbital (NBO) analysis .

Scientific Research Applications

Synthesis and Polymer Applications

The synthesis of related triazine derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), illustrates the utility of triazine compounds in condensing agents leading to the formation of amides and esters. This method is practical due to its atmospheric pressure operation and the easy removal of by-products, making it relevant for polymer and materials science research (Kunishima et al., 1999).

Organic Synthesis Enhancements

In organic synthesis, the complex TCT/DMF has been used efficiently for converting alcohols and beta-amino alcohols to the corresponding chlorides at room temperature, showcasing the versatility of triazine-based reagents in synthesizing various organic compounds (De Luca, Giacomelli, & Porcheddu, 2002).

Green Chemistry

The catalyzed synthesis of β-amino alcohols by aminolysis of epoxide under solvent-free condition using 2,4,6-trichloro-1,3,5-triazine highlights the role of triazine compounds in promoting green chemistry practices. The method features mild reaction conditions, short reaction times, and excellent yields, making it an attractive methodology for sustainable chemical synthesis (Kamble & Joshi, 2010).

Polymer Chemistry

The use of commercial aminoalcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-Methyl-N-tosyl Aziridine demonstrates the potential of triazine and related compounds in polymer chemistry. This process allows for the synthesis of telechelic and block copolymers, offering a metal-free alternative for polymer synthesis with excellent control over molar masses and chain-end fidelity (Bakkali-Hassani et al., 2018).

Future Directions

Future research could focus on the synthesis of new derivatives of 1,3,5-triazines and their potential applications in various fields. Further studies on the cytotoxic activity of these compounds could also be performed .

properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5O/c1-12(2-3-13)6-10-4(7)9-5(8)11-6/h13H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOODBXJEJLCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189290
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol

CAS RN

1220031-01-5
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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